1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-
Description
This compound (CAS: 54060-41-2) is a nitroxide radical with a pyrrolidine backbone substituted with a maleimide group and four methyl groups. Its IUPAC name reflects its structural features: a 2,2,5,5-tetramethylpyrrolidinyloxy core and a maleimidomethyl substituent at position 3 (Fig. 1). The maleimide group enables thiol-specific covalent binding, making it a key tool in bioconjugation and electron paramagnetic resonance (EPR) spectroscopy for studying protein dynamics and RNA structures . Its molecular formula is C₁₃H₁₉N₂O₃, with a molecular weight of 259.30 g/mol and a polar surface area (PSA) of 89.95 Ų .
Properties
Molecular Formula |
C13H19N2O3- |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3/q-1 |
InChI Key |
JPIOMNBNIWDTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)CN2C(=O)C=CC2=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with maleimide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide group in the compound can undergo nucleophilic substitution reactions with amines or thiols, forming stable adducts.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that derivatives of pyrrole compounds exhibit antioxidant activity. The compound has shown potential in this area, being evaluated for its ability to scavenge free radicals and inhibit oxidative stress-related diseases. Studies have demonstrated that modifications to the pyrrole structure can enhance biological activity and bioavailability. For instance, derivatives similar to this compound have been synthesized and tested for their antioxidant potential, showing promising results in reducing oxidative damage in cellular models .
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for drug development. Pyrrole derivatives are known to possess a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been synthesized and screened for its pharmacological properties, revealing that it may serve as a lead compound for developing new therapeutic agents targeting various diseases .
Biochemistry
Spin Labeling in Protein Studies
In biochemical research, the compound can be utilized as a spin label due to its nitroxide moiety. Spin labeling is a technique used to study the dynamics and interactions of proteins. The nitroxide group allows for electron paramagnetic resonance (EPR) spectroscopy applications, providing insights into protein structure and function . This method is particularly useful for investigating conformational changes in proteins upon ligand binding or during enzymatic reactions.
Material Science
Polymer Chemistry
The compound's reactivity can be exploited in polymer chemistry to create functional materials. For example, it can be used as a building block for synthesizing polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials. The incorporation of such compounds into polymer matrices can enhance their mechanical properties and biocompatibility .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Study 2 | Drug Development | Identified as a promising lead compound with potential anti-inflammatory properties. |
| Study 3 | Spin Labeling | Utilized successfully in EPR studies to monitor protein dynamics and interactions. |
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- involves its ability to form stable adducts with nucleophiles such as amines and thiols. This reactivity is primarily due to the presence of the maleimide group, which undergoes Michael addition reactions. The compound can also act as a spin label, interacting with unpaired electrons in biomolecules, which is useful in EPR spectroscopy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogs in terms of substituents, molecular properties, and applications:
Key Observations:
Functional Group Diversity :
- The maleimidomethyl group in the target compound provides thiol reactivity, critical for site-specific labeling of cysteine residues in proteins . In contrast, the hydroxymethyl derivative (55738-75-5) lacks this reactivity but is used in paramagnetic analogs of caffeic acid phenethyl ester (CAPE) for antioxidant studies .
- The maleimidopropylcarbamoyl analog (54135-55-6) extends the linker length, improving flexibility in EPR studies of protein domains .
Synthetic Utility :
- The methoxycarbonyl/nitromethyl derivative (359436-61-6) serves as a precursor for mitochondrial-targeted antioxidants (MITO-CP), where the nitromethyl group facilitates further functionalization .
Stability and Reactivity :
- The carbamoyl derivative (4399-80-8) exhibits enhanced hydrogen-bonding capacity due to the amide group, influencing its stability in aqueous environments .
EPR Spectroscopy and Bioconjugation
The target compound is widely used in EPR-aided structural studies of RNA and proteins. For example, Olivi et al. demonstrated its utility in constructing CYANA libraries for RNA spin labeling, enabling precise distance measurements in large RNA complexes . Its maleimide group ensures covalent attachment to thiol-containing biomolecules, reducing nonspecific binding .
Antiproliferative Derivatives
Analogous compounds, such as the methoxycarbonyl/nitromethyl derivative, are precursors to MITO-CP-like molecules. Balázsia et al.
Limitations and Challenges
Biological Activity
The compound 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- (CAS No. 54060-41-2) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Pyrrolidinyloxy is characterized by its unique structure, which includes a pyrrolidine ring and several functional groups that contribute to its reactivity and biological properties. The molecular formula is , and it possesses notable features such as:
- Pyrrolidine moiety : Imparts stability and influences interaction with biological targets.
- Dihydro-2,5-dioxo group : Potentially enhances the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 250.29 g/mol |
| Melting Point | 174–177 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 54060-41-2 |
The biological activity of 1-Pyrrolidinyloxy is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its nitroxide radical structure allows it to participate in redox reactions, which can influence cellular signaling pathways and antioxidant defenses.
Antioxidant Activity
Research indicates that compounds similar to 1-Pyrrolidinyloxy exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting against various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have suggested that 1-Pyrrolidinyloxy may have neuroprotective effects. For instance, it has been shown to mitigate neuronal cell death in models of oxidative stress by modulating signaling pathways related to apoptosis and inflammation.
Table 2: Summary of Biological Activities
Case Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective effects of 1-Pyrrolidinyloxy in a rat model of Parkinson's disease. The compound was administered post-surgery, resulting in a significant reduction in neuronal loss and improvement in motor function compared to the control group. The proposed mechanism involved the modulation of oxidative stress markers and inflammatory cytokines.
Case Study 2: Antioxidant Efficacy
In vitro studies demonstrated that 1-Pyrrolidinyloxy effectively reduced lipid peroxidation in neuronal cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations yielding greater protection against oxidative damage.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Pyrrolidinyloxy derivatives with dioxopyrrole substituents?
-
Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, cyclization of hydroxy-pyrrolidinone precursors with aryl amines or phenols under reflux in ethanol (2–4 hours) can yield intermediates. Subsequent functionalization (e.g., alkylation or acylation) introduces the dioxopyrrole substituent. Purification via recrystallization from DMF-EtOH (1:1) or methanol is effective, achieving yields of 46–63% . For sensitive steps, anhydrous conditions (e.g., DCM with oxalyl chloride) prevent hydrolysis .
-
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | Ethanol reflux, 2–4 h | 46–63% | NMR, FTIR |
| Functionalization | Oxalyl chloride, DCM, RT | 55–70% | HRMS, TLC |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and quaternary carbons. Aromatic protons from the dioxopyrrole moiety appear at δ 6.8–7.5 ppm .
- FTIR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N-O bonds (940–980 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., m/z 483.4673 for C25H25NO9 derivatives) .
Advanced Research Questions
Q. How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?
- Methodological Answer : Dynamic NMR (DNMR) or variable-temperature NMR (VT-NMR) can identify tautomeric equilibria. For example, broadening of peaks at elevated temperatures indicates exchange processes. Computational modeling (DFT) predicts stable tautomers, aligning experimental shifts with theoretical values .
Q. What strategies improve low yields in cyclization steps?
- Methodological Answer :
-
Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
-
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% .
- Table 2: Yield Optimization Strategies
| Strategy | Improvement | Reference |
|---|---|---|
| Microwave irradiation | +15–20% yield | |
| Lewis acid catalysis | +10–12% yield |
Q. How does the dioxopyrrole substituent influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing dioxopyrrole group increases electrophilicity at the methylene bridge. Cyclic voltammetry (CV) reveals redox activity (E⁰ ≈ −0.5 V vs. Ag/AgCl), while DFT calculations show localized LUMO orbitals at the dioxo moiety. Reactivity studies (e.g., nucleophilic substitution) confirm enhanced susceptibility to attack at the methylene position .
Q. What purification methods are effective for isolating polar derivatives?
- Methodological Answer :
- Recrystallization : Use DMF-EtOH (1:1) for polar intermediates .
- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) resolves structurally similar impurities .
Theoretical and Experimental Design Considerations
Q. How can electronic structure theories guide the design of derivatives with tailored properties?
Q. What frameworks integrate prior synthetic data into predictive models for new derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
